Secalonic acid F

Descripción general

Descripción

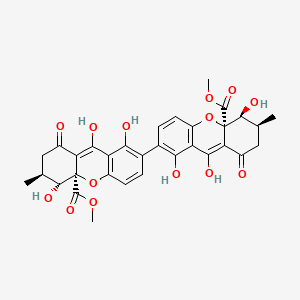

Secalonic acid F is a natural mycotoxin isolated from fungal strains, particularly from Aspergillus aculeatus . It belongs to the class of secalonic acids, which are characterized by a dimeric tetrahydroxanthenone skeleton. This compound has garnered significant attention due to its diverse biological activities, including anticancer and antimicrobial properties .

Métodos De Preparación

Secalonic acid F is typically isolated from fungal cultures. The isolation process involves cultivating the fungal strain under specific conditions, followed by extraction and purification of the compound using chromatographic techniques . While synthetic routes for this compound are not extensively documented, the natural production method remains the primary source.

Análisis De Reacciones Químicas

Secalonic acid F undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to yield different oxidation products.

Reduction: Reduction reactions can modify its functional groups, leading to derivatives with altered biological activities.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Anticancer Properties

Secalonic acid F has demonstrated significant anticancer effects, particularly against hepatocellular carcinoma (HCC) and other cancer cell lines.

Case Studies

- A study highlighted that SAF treatment resulted in a marked reduction in tumor volume and weight in nude mice models, confirming its effectiveness in vivo .

- Another investigation reported that SAF modulates protein expression levels in leukemia cells, indicating its broader applicability across different cancer types .

Antimicrobial Activity

This compound exhibits potent antimicrobial properties, making it a candidate for developing new antibiotics.

Antibacterial Activity

- Broad Spectrum : SAF has shown strong antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 2 μg/mL. It also displayed activity against phytopathogenic bacteria such as Pectobacterium caratovorum and Fusarium solani .

| Bacterial Strain | This compound (MIC) | Ampicillin (MIC) |

|---|---|---|

| MRSA S. aureus INA 00985 | 2 μg/mL | >64 μg/mL |

| P. caratovorum VKM-B1247 | 4 μg/mL | Not tested |

| A. fumigatus VKM F-37 | 16 μg/mL | Not tested |

Antifungal Activity

- SAF has also been effective against various fungi, including Candida albicans and Aspergillus niger, with MIC values indicating its potential use in treating fungal infections .

Research Applications

Beyond its therapeutic potential, SAF serves as a valuable compound for research in various fields.

Chemistry

- Model Compound : SAF is utilized as a model compound for studying the reactivity of tetrahydroxanthenone derivatives, which can lead to the development of new synthetic methodologies.

Biology

Mecanismo De Acción

Secalonic acid F exerts its effects through multiple mechanisms. In hepatocellular carcinoma cells, it targets the MARCH1 protein, which regulates the PI3K/AKT/β-catenin signaling pathway . This leads to the downregulation of antiapoptotic proteins such as Mcl-1 and Bcl-2, promoting apoptosis and inhibiting cell proliferation . Additionally, it affects the cell cycle and suppresses cell migration and invasion .

Comparación Con Compuestos Similares

Secalonic acid F is part of a family of natural mycotoxins with similar structures and biological activities. Some related compounds include:

- Secalonic acid A

- Secalonic acid B

- Secalonic acid C

- Secalonic acid D

Compared to these compounds, this compound is unique due to its specific targeting of the MARCH1 protein and its potent anticancer activity

Actividad Biológica

Secalonic Acid F (SAF) is a naturally occurring mycotoxin derived from the fungus Aspergillus aculeatus. This compound has garnered attention for its diverse biological activities, particularly its anticancer properties. Research indicates that SAF exhibits significant cytotoxicity against various cancer cell lines while showing minimal toxicity to healthy cells. This article explores the biological activity of SAF, focusing on its mechanisms of action, efficacy in different cancer types, and potential therapeutic applications.

1. Anticancer Activity:

SAF has been shown to inhibit the growth of hepatocellular carcinoma (HCC) cells, specifically HepG2 and Hep3B cell lines. The compound operates through the downregulation of MARCH1, which is involved in the regulation of critical signaling pathways such as PI3K/AKT/β-catenin and antiapoptotic pathways (Mcl-1/Bcl-2). In vitro studies demonstrated that SAF reduced cell proliferation and colony formation in a dose-dependent manner, with IC50 values of 3.618 μM for HepG2 and 17.754 μM for Hep3B cells .

2. Induction of Apoptosis:

SAF has been reported to induce apoptosis in cancer cells. In the case of multiple myeloma, SAF exhibited stronger cytotoxicity against NCI-H929 cells compared to leukemia cells. This effect was attributed to the induction of S and G2/M phase arrest in the cell cycle, leading to increased apoptosis and necrosis .

3. Microtubule Disruption:

The compound also disrupts microtubule networks within cells, which is critical for cell division and migration. Studies have shown that SAF causes disassembly of tubulin filaments, contributing to its cytotoxic effects .

Cytotoxicity Profile

The following table summarizes the cytotoxic effects of SAF on various cancer cell lines:

| Cell Line | Type | IC50 (μM) | Sensitivity |

|---|---|---|---|

| HepG2 | Hepatocellular Carcinoma | 3.618 | High |

| Hep3B | Hepatocellular Carcinoma | 17.754 | Moderate |

| NCI-H929 | Multiple Myeloma | 6.86 | Very High |

| K562 | Leukemia | >100 | Low |

Case Studies

Case Study 1: Hepatocellular Carcinoma

In a study investigating the effects of SAF on HCC, researchers treated HepG2 and Hep3B cells with varying concentrations of SAF. Results indicated significant reductions in cell viability and increased apoptosis rates, suggesting that SAF could be a viable candidate for HCC treatment .

Case Study 2: Multiple Myeloma

Another study focused on multiple myeloma cells demonstrated that SAF was particularly effective against NCI-H929 cells, leading to substantial cytotoxicity without affecting normal human peripheral mononuclear cells (HPMNCs) at similar concentrations . This selectivity highlights SAF's potential as a cancer therapeutic agent with reduced side effects.

Additional Biological Activities

Beyond its anticancer properties, secalonic acids have been reported to possess various biological activities including antibacterial and anti-inflammatory effects . These activities further emphasize the potential utility of SAF in therapeutic applications beyond oncology.

Propiedades

IUPAC Name |

methyl (3S,4S,4aR)-7-[(5R,6S,10aR)-1,5,9-trihydroxy-10a-methoxycarbonyl-6-methyl-8-oxo-6,7-dihydro-5H-xanthen-2-yl]-4,8,9-trihydroxy-3-methyl-1-oxo-3,4-dihydro-2H-xanthene-4a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H30O14/c1-11-9-15(33)21-25(37)19-17(45-31(21,27(11)39)29(41)43-3)7-5-13(23(19)35)14-6-8-18-20(24(14)36)26(38)22-16(34)10-12(2)28(40)32(22,46-18)30(42)44-4/h5-8,11-12,27-28,35-40H,9-10H2,1-4H3/t11-,12-,27-,28+,31+,32+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFZJAYYORNVZNI-XIBZLVKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C2=C(C3=C(C=CC(=C3O)C4=C(C5=C(C=C4)OC6(C(C(CC(=O)C6=C5O)C)O)C(=O)OC)O)OC2(C1O)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC(=O)C2=C(C3=C(C=CC(=C3O)C4=C(C5=C(C=C4)O[C@]6([C@H]([C@H](CC(=O)C6=C5O)C)O)C(=O)OC)O)O[C@]2([C@@H]1O)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H30O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

638.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60687-07-2 | |

| Record name | Secalonic acid F | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060687072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SECALONIC ACID F | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48937PRF7X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: While the exact mechanism of action is still under investigation, research suggests that SAF interacts with multiple cellular targets, leading to a range of downstream effects. One prominent effect is the disruption of the microtubule network [, ]. This disruption can interfere with crucial cellular processes like cell division, ultimately leading to cell death. Furthermore, SAF has been observed to induce apoptosis, a form of programmed cell death, through both caspase-dependent and potentially caspase-independent pathways [, , ]. Additionally, SAF appears to impact DNA damage response (DDR) and repair mechanisms, possibly by influencing the phosphorylation status of key DDR factors like pCHK1, pKAP1, pP53, and pRPA32 []. These effects collectively contribute to the observed cytotoxic activity of SAF.

ANone: SAF is a dimeric mycotoxin belonging to the ergochrome family.

A: In vitro studies have demonstrated that SAF exhibits potent cytotoxic activity against various cancer cell lines, including leukemia, multiple myeloma, and hepatocellular carcinoma (HCC) cells [, ]. Specifically, SAF has been shown to effectively inhibit the proliferation, colony formation, migration, and invasion of HCC cell lines (HepG2 and Hep3B) []. Moreover, SAF induces apoptosis in these cells in a dose-dependent manner [, ].

A: While extensive SAR studies on SAF are limited, research on related secalonic acid isomers provides insights. Studies comparing different isomers, including secalonic acids A, B, D, E, F, and G, against leukemia L1210 cells revealed a structure-activity relationship regarding their cytostatic activity []. Notably, secalonic acids A and D exhibited stronger activity than other isomers, suggesting the importance of specific structural features for optimal activity. Additionally, chemically rearranged dimers of secalonic acid A demonstrated varying activities depending on the dimerization position, highlighting the influence of subtle structural modifications on potency [].

A: The stability of SAF under various conditions is crucial for its potential therapeutic applications. While specific data on SAF's stability is limited within the provided research, a study focusing on its pharmacokinetic properties employed a validated UPLC-MS/MS method for SAF quantification in rat plasma []. This method demonstrated acceptable stability of the analyte under different storage conditions. While the research doesn't delve into specific formulation strategies for SAF, it's a crucial aspect to consider for future development. Potential strategies might include encapsulation techniques, use of excipients, or chemical modifications to improve stability, solubility, and bioavailability.

A: Various analytical techniques have been employed to characterize and quantify SAF. Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has emerged as a sensitive and reliable method for SAF determination in biological samples, such as rat plasma []. This technique enables accurate quantification of SAF, facilitating pharmacokinetic studies and investigation of its metabolic fate.

A: While specific information on SAF resistance is limited within the provided research, one study screened Arabidopsis thaliana mutants for resistance against SAF []. This research aimed to identify potential genetic factors involved in SAF's mechanism of action and explore potential resistance mechanisms. While the study primarily focused on identifying resistant mutants, it provides a foundation for future investigations into resistance mechanisms and potential cross-resistance with other compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.